1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone
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Overview
Description
8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The spirocyclic structure is then formed through a series of cyclization reactions. Key reagents used in these steps include tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This method has been shown to be superior to conventional methods, offering shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Shares the spirocyclic structure but lacks the pyrazole and methoxyphenyl groups.
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spiro compound with different substituents, used as a necroptosis inhibitor.
Uniqueness
8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its combination of a pyrazole ring, methoxyphenyl group, and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H21N3O4 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C18H21N3O4/c1-23-14-4-2-13(3-5-14)15-12-16(20-19-15)17(22)21-8-6-18(7-9-21)24-10-11-25-18/h2-5,12H,6-11H2,1H3,(H,19,20) |
InChI Key |
TVOCTIWJPZQFAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
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